2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
Overview
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a chemical compound characterized by the presence of a succinic acid moiety linked to a phthalimide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid typically involves the reaction of phthalic anhydride with glycine under basic conditions to form phthalimide. This intermediate is then reacted with maleic anhydride to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phthalimide group.
Substitution: Nucleophilic substitution reactions can occur at the succinic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic acid derivatives, while reduction can produce phthalimidine derivatives .
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid involves its interaction with specific molecular targets. The phthalimide group can interact with enzymes and proteins, potentially inhibiting their activity. The succinic acid moiety can participate in metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid: Similar structure but with a hexanoic acid moiety.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Contains a propanoic acid group.
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: Features an acetic acid moiety linked to the phthalimide group.
Uniqueness
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is unique due to its specific combination of the phthalimide and succinic acid groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-9(15)5-8(12(18)19)13-10(16)6-3-1-2-4-7(6)11(13)17/h1-4,8H,5H2,(H,14,15)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEGVHCZUULIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326374 | |
Record name | 2-(1,3-dioxoisoindol-2-yl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4443-39-4 | |
Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)butanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4443-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 527317 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC527317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-dioxoisoindol-2-yl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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